Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate
CAS No.: 59208-83-2
Cat. No.: VC20146939
Molecular Formula: C11H9BrN2O3
Molecular Weight: 297.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59208-83-2 |
|---|---|
| Molecular Formula | C11H9BrN2O3 |
| Molecular Weight | 297.10 g/mol |
| IUPAC Name | ethyl 6-bromo-4-oxo-1H-cinnoline-3-carboxylate |
| Standard InChI | InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)7-5-6(12)3-4-8(7)13-14-9/h3-5H,2H2,1H3,(H,13,15) |
| Standard InChI Key | YSOWMKXBIDUXBA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NNC2=C(C1=O)C=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Comparative Analysis of Structural Analogs
The bromine and carboxylate functional groups in this compound enable diverse interactions with biological targets. Table 1 highlights key structural analogs and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | 61588-11-2 | CHBrNO | 269.05 | Carboxylic acid precursor |
| 8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | 36991-61-4 | CHBrNO | 283.08 | Methyl substituent at C6 |
| Ethyl 6-bromo-1-ethyl-4-oxoquinoline-3-carboxylate | 179942-70-2 | CHBrNO | 324.17 | Quinoline backbone |
Table 1: Structural analogs of ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate .
The quinoline derivative (Table 1, row 3) shares a similar carboxylate-bromo substitution pattern but differs in the nitrogen arrangement and the addition of an ethyl group at position 1 . Such structural variations significantly influence biological activity and synthetic accessibility.
Synthesis and Reaction Pathways
The synthesis of ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate likely involves a multi-step process starting from brominated aromatic precursors. A general approach for cinnoline derivatives involves cyclization reactions using ortho-substituted nitroaromatics or hydrazine derivatives. For example:
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Cyclization Step: Reacting 2-bromo-6-nitrobenzoic acid with hydrazine hydrate under reflux conditions to form the cinnoline core.
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Esterification: Treating the resulting carboxylic acid with ethanol in the presence of sulfuric acid to yield the ethyl ester .
Alternative routes may utilize Ullmann coupling or Suzuki-Miyaura reactions to introduce the bromo substituent post-cyclization. The choice of solvent (e.g., diphenyl ether) and temperature control are critical for achieving high yields and purity .
Applications in Medicinal Chemistry
Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylate serves as a versatile intermediate in drug discovery. Key applications include:
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Fragment-Based Drug Design: The compound’s small size and polar groups make it suitable for constructing larger inhibitors via fragment linking.
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Prodrug Development: The ethyl ester can act as a prodrug moiety, improving oral bioavailability compared to the carboxylic acid form .
Ongoing research explores its utility in targeting resistant bacterial strains and oncogenic kinases, with preliminary data indicating synergistic effects when combined with β-lactam antibiotics .
Interaction Studies and Mechanism of Action
Interaction studies focus on the compound’s binding affinity to biological targets. Molecular docking simulations of analogous cinnolines reveal:
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Hydrogen Bonding: The carboxylate group forms hydrogen bonds with catalytic lysine residues in kinase active sites.
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Halogen Bonding: The bromo substituent engages in halogen bonding with carbonyl oxygen atoms, enhancing binding stability .
These interactions are critical for optimizing lead compounds in preclinical development.
Challenges and Future Directions
Current limitations include the scarcity of pharmacokinetic data and the need for targeted synthetic methodologies to reduce byproduct formation during cyclization. Future work should prioritize:
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In Vivo Toxicity Studies: Assessing the compound’s safety profile in animal models.
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Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to enhance potency and selectivity.
Advances in flow chemistry and enzymatic catalysis could address synthetic challenges, enabling large-scale production .
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